Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by its complex molecular structure and unique functional groups. Its molecular formula is , indicating the presence of fluorine, nitro, and trifluoromethyl groups, which significantly influence its chemical behavior and potential applications. This compound is classified under organic chemistry as a benzoate derivative, specifically falling into the category of nitro compounds due to the presence of the nitro group attached to the aromatic ring.
The synthesis of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate can be achieved through various methods. A common approach involves the nitration of ethyl 2-fluoro-4-(trifluoromethyl)benzoate using a mixture of concentrated nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the aromatic ring.
Technical Details:
The molecular structure of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate features a benzene ring substituted with a fluoro group at position 2, a nitro group at position 5, and a trifluoromethyl group at position 4.
Data:
CCOC(=O)c1cc(ccc1[N+]([O-])=O)C(F)(F)F
.Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate undergoes several chemical reactions due to its reactive functional groups:
Technical Details:
The mechanism of action for ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is largely dependent on its application in medicinal chemistry or materials science. In biological contexts, this compound may interact with specific enzymes or receptors due to its structural features:
Physical Properties:
Chemical Properties:
Relevant Data:
Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industrial settings, driven by its unique chemical characteristics and potential for further functionalization.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8